(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624724-18-1
VCID: VC8596870
InChI: InChI=1S/C25H18FN3O3S2/c1-31-21-10-9-16(12-20(21)26)23-17(14-29(27-23)18-6-3-2-4-7-18)13-22-24(30)28(25(33)34-22)15-19-8-5-11-32-19/h2-14H,15H2,1H3/b22-13-
SMILES: COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F
Molecular Formula: C25H18FN3O3S2
Molecular Weight: 491.6 g/mol

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624724-18-1

Cat. No.: VC8596870

Molecular Formula: C25H18FN3O3S2

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one - 624724-18-1

Specification

CAS No. 624724-18-1
Molecular Formula C25H18FN3O3S2
Molecular Weight 491.6 g/mol
IUPAC Name (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H18FN3O3S2/c1-31-21-10-9-16(12-20(21)26)23-17(14-29(27-23)18-6-3-2-4-7-18)13-22-24(30)28(25(33)34-22)15-19-8-5-11-32-19/h2-14H,15H2,1H3/b22-13-
Standard InChI Key APNBLAGDHUDPNB-XKZIYDEJSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F
SMILES COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural components include:

  • A thiazolidin-4-one ring with a thiocarbonyl group at position 2 and a methylidene bridge at position 5.

  • A 3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole substituent, contributing aromaticity and electron-withdrawing properties.

  • A furan-2-ylmethyl group at position 3, introducing oxygen-containing heterocyclic diversity.

The Z-configuration of the methylidene group (C5) is critical for maintaining planarity between the thiazolidinone and pyrazole rings, a feature that may enhance π-π stacking interactions in biological targets.

Physicochemical Properties

  • Molecular Formula: C25H18FN3O3S2

  • Molecular Weight: 491.6 g/mol

  • CAS Registry Number: 624724-18-1

  • Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ≈ 4.2).

  • Spectral Signatures: Theoretical IR peaks include ν(C=O) at ~1,700 cm⁻¹ and ν(C=S) at ~1,200 cm⁻¹, consistent with thiazolidinone derivatives .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of this compound involves sequential heterocycle formation and cross-coupling reactions :

  • Pyrazole Core Synthesis:

    • Condensation of 3-fluoro-4-methoxyacetophenone with phenylhydrazine yields the 1-phenylpyrazole intermediate.

    • Fluorination at the 3-position is achieved using Selectfluor® under anhydrous conditions.

  • Thiazolidinone Ring Formation:

    • Reaction of 2-furanmethanamine with carbon disulfide and chloroacetyl chloride generates the thiazolidin-4-one precursor.

    • Knoevenagel condensation between the pyrazole aldehyde and thiazolidinone forms the methylidene bridge, with Z-selectivity controlled by steric hindrance .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product in ~35% yield .

Reaction Optimization

Critical parameters include:

  • Temperature: Condensation reactions require strict control at 60–70°C to prevent epimerization.

  • Catalysts: Piperidine catalyzes the Knoevenagel step, enhancing reaction rate and selectivity .

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorptions confirm functional groups :

  • C=O Stretch: 1,682–1,697 cm⁻¹ (thiazolidinone carbonyl).

  • C=S Stretch: 1,150–1,200 cm⁻¹ (thiocarbonyl).

  • Aromatic C-H: 3,065–3,438 cm⁻¹ (pyrazole and furan rings).

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 7.25–7.26 ppm (m, 5H, phenyl protons).

  • δ 6.06 ppm (s, 1H, pyrazole C4-H).

  • δ 4.83–4.00 ppm (m, 2H, thiazolidinone C5-H2) .

13C NMR (100 MHz, DMSO-d6):

  • δ 170.9 ppm (C=O, thiazolidinone).

  • δ 161.2 ppm (C-F, J = 245 Hz).

  • δ 55.6 ppm (CH2-furan) .

Mass Spectrometry

  • ESI-MS: m/z 492.1 [M+H]⁺, consistent with the molecular formula.

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